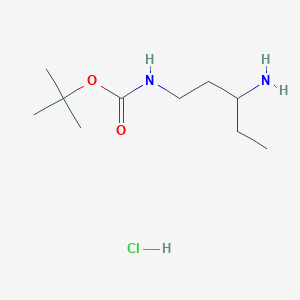

1-N-Boc-Pentane-1,3-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-aminopentyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-5-8(11)6-7-12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFSFDNWOSRURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704264 | |

| Record name | tert-Butyl (3-aminopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210240-75-8 | |

| Record name | tert-Butyl (3-aminopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-N-Boc-Pentane-1,3-diamine Hydrochloride: A Versatile Intermediate in Modern Drug Discovery

Introduction: Navigating Complexity in Amine Chemistry

In the intricate landscape of pharmaceutical synthesis, the precise control of reactive functional groups is paramount to the successful construction of complex molecular architectures. Among these, the amine group, with its inherent nucleophilicity and basicity, presents both a cornerstone for building molecular diversity and a significant challenge in multistep synthetic pathways. The strategic use of protecting groups is therefore not merely a convenience but a fundamental necessity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, valued for its stability under a range of conditions and its facile, acid-labile removal.[1]

This technical guide provides an in-depth exploration of 1-N-Boc-pentane-1,3-diamine hydrochloride (CAS No: 210240-75-8), a mono-protected diamine that serves as a valuable building block for medicinal chemists and drug development professionals.[2][3] Its structure, featuring a protected primary amine and a free secondary amine as a hydrochloride salt, allows for selective functionalization, opening avenues for the synthesis of novel therapeutics. We will delve into its chemical properties, synthesis, and applications, offering field-proven insights into its utility in modern drug discovery.

Core Chemical and Physical Properties

This compound, also known as tert-butyl N-(3-aminopentyl)carbamate hydrochloride, is a derivative of 1,3-diaminopentane where one of the amino groups is protected by a tert-butoxycarbonyl group.[4] The hydrochloride salt form enhances its stability and handling characteristics.

| Property | Value | Reference |

| CAS Number | 210240-75-8 | [2][3] |

| Molecular Formula | C10H23ClN2O2 | [4] |

| Molecular Weight | 238.75 g/mol | [4] |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from similar compounds |

The parent compound, 1,3-diaminopentane, is a colorless liquid with a molecular weight of 102.18 g/mol .[5]

The Chemistry of the Boc Protecting Group: A Strategic Choice

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis. Its widespread use stems from its ability to render the protected amine inert to a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions.

Mechanism of Protection

The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.

Caption: General mechanism of amine protection using (Boc)₂O.

Mechanism of Deprotection

The acid-lability of the Boc group is its defining characteristic. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine. The intermediate carbamic acid readily decarboxylates.

Caption: General mechanism of acid-catalyzed Boc deprotection.

Synthesis Protocol: Selective Mono-Protection of 1,3-Diaminopentane

Achieving selective mono-protection of a diamine is a common challenge in organic synthesis. A robust and scalable method involves the in situ generation of the mono-hydrochloride salt of the diamine, which deactivates one of the amino groups towards Boc protection.[6][7]

Experimental Protocol

This protocol is a generalized procedure based on established methods for the selective mono-Boc protection of diamines.[6][7]

Materials:

-

1,3-Diaminopentane

-

Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)

-

Anhydrous Methanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Diethyl ether

Procedure:

-

Diamine Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminopentane (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

-

In Situ HCl Generation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. The reaction of TMSCl with methanol generates HCl in situ, which will protonate one of the amine groups of the diamine. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Boc Protection: To the solution containing the mono-protonated diamine, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1,3-diaminopentane.

-

-

Formation of Hydrochloride Salt:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Analytical Characterization

¹H NMR Spectroscopy:

-

Boc group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.

-

Pentane backbone: A series of multiplets corresponding to the methylene (-CH₂-) and methine (-CH-) protons. The protons adjacent to the nitrogen atoms will be shifted downfield.

-

Amine protons: Broad signals for the -NH- and -NH₃⁺ protons, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy:

-

Boc group: Resonances for the quaternary carbon at ~80 ppm and the carbonyl carbon at ~156 ppm.

-

Pentane backbone: Signals corresponding to the five carbon atoms of the pentane chain.

Infrared (IR) Spectroscopy:

-

N-H stretching: A broad band in the region of 3300-3000 cm⁻¹ corresponding to the amine and ammonium groups.

-

C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (after loss of HCl) and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Applications in Drug Discovery and Medicinal Chemistry

Mono-protected diamines like this compound are invaluable building blocks in the synthesis of a wide array of biologically active molecules.[9] The presence of a free amine allows for further elaboration of the molecular structure, while the protected amine prevents unwanted side reactions.

Key Application Areas:

-

Scaffold for Combinatorial Libraries: The differential reactivity of the two amine groups makes this compound an ideal starting material for the creation of combinatorial libraries of small molecules for high-throughput screening.

-

Synthesis of Polyamines and Analogues: Polyamines play crucial roles in cell growth and proliferation. This intermediate can be used to synthesize novel polyamine analogues with potential applications in cancer therapy and as enzyme inhibitors.

-

Linker Chemistry: The diamine structure is well-suited for use as a linker to connect different molecular fragments, for example, in the development of antibody-drug conjugates (ADCs) or PROTACs.[]

-

Development of Novel Therapeutics: The pentane backbone provides a flexible carbon chain that can be incorporated into drug candidates targeting a variety of receptors and enzymes. For instance, diamine-containing structures are found in drugs targeting protozoan infections.[11]

Caption: Synthetic utility of 1-N-Boc-pentane-1,3-diamine HCl.

Safety and Handling

The safety profile of this compound should be considered in the context of its parent compound, 1,3-diaminopentane, and the Boc protecting group. 1,3-Diaminopentane is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[5] It is also harmful if inhaled or swallowed and may cause skin sensitization.[5]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a diverse range of complex molecules for drug discovery and development. Its utility lies in the orthogonal reactivity of its two amino groups, enabled by the robust and selectively cleavable Boc protecting group. By understanding its chemical properties, mastering its synthesis, and appreciating its potential applications, researchers can effectively leverage this versatile building block to advance the frontiers of medicinal chemistry.

References

- Huateng Pharma. (n.d.). This compound.

- 2a biotech. (n.d.). This compound.

- Chem-Space. (n.d.). This compound.

-

PubChem. (n.d.). 1,3-Diaminopentane. National Center for Biotechnology Information. Retrieved from [Link].

- INVISTA. (2013).

- Thermo Fisher Scientific. (n.d.).

- The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

- Guidechem. (n.d.). N-BOC-1,3-DIAMINOPROPANE HYDROCHLORIDE 127346-48-9 wiki.

- ChemicalBook. (n.d.). N-Boc-1,3-propanediamine synthesis.

- Ali, M. A., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 13(1), 1-13.

- BOC Sciences. (n.d.). CAS 589-37-7 1,3-DIAMINOPENTANE.

- Salvatore, R. N., et al. (2001). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.

- Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery.

- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.

- Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

- Sigma-Aldrich. (n.d.). N-Boc-1,3-propanediamine.

- Porcheddu, A., Giacomelli, G., & De Luca, L. (2012). New Pentamidine Analogues in Medicinal Chemistry. Current medicinal chemistry, 19(34), 5819–5836.

- MDPI. (2021).

- MDPI. (2021).

- Chem-Impex. (n.d.). N-Boc-1,3-diaminopropane.

- ChemicalBook. (n.d.). N-Boc-1,3-propanediamine.

- BenchChem. (n.d.). A Technical Guide to the First Synthesis of N-Boc-Nortropinone.

- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-1,3-diaminopropane.

Sources

- 1. 68621-88-5|tert-Butyl (3-aminophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride | 1983858-46-3 [sigmaaldrich.com]

- 3. tert-butyl (S)-(3-aminobutyl)carbamate hydrochloride | C9H21ClN2O2 | CID 86767480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. redalyc.org [redalyc.org]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 11. New pentamidine analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

1-N-Boc-Pentane-1,3-diamine hydrochloride molecular structure

An In-Depth Technical Guide to 1-N-Boc-Pentane-1,3-diamine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This compound is a bifunctional building block of significant interest to researchers in organic synthesis and medicinal chemistry. Featuring a pentane scaffold with two strategically placed amino groups, one protected by an acid-labile tert-butyloxycarbonyl (Boc) group and the other available as a hydrochloride salt, this molecule offers a platform for sequential, controlled chemical modifications. This guide provides a comprehensive technical overview of its molecular structure, a detailed, field-proven protocol for its synthesis, robust methods for its characterization, and an exploration of its critical applications in the development of novel therapeutics, including its role as a versatile linker and scaffold component.

The Strategic Value of Mono-Protected Diamines in Synthesis

The deliberate use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to choreograph complex molecular assemblies with high precision. Mono-protected diamines, such as 1-N-Boc-pentane-1,3-diamine, are exemplary tools in this field, embodying the principle of orthogonal protection.

Orthogonal Protection and Synthetic Design

Orthogonal protection refers to the use of multiple, distinct protecting groups within a single molecule that can be removed under different conditions. In this case, the Boc group is selectively cleaved under acidic conditions, leaving the second amine untouched. This allows the free amine (present as the hydrochloride salt) to be modified first. Subsequently, the Boc group can be removed to reveal the second amine for further functionalization. This two-step reactivity is fundamental to building complex molecules such as peptidomimetics, PROTACs, and other targeted therapeutics.[1][2]

The 1,3-Diamine Motif

The 1,3-diamine structural motif is prevalent in numerous natural products and pharmacologically active compounds.[3] Its presence can influence a molecule's physicochemical properties, including solubility, basicity (pKa), and its ability to form key hydrogen bonds with biological targets. The pentane backbone provides a flexible, non-aromatic spacer, which is increasingly sought after in drug design to "escape from flatland" and improve properties like metabolic stability.[4]

Molecular Structure and Key Features

The core of the molecule is a pentane chain with amino groups at the 1- and 3-positions. The primary amine at the 1-position is protected as a Boc-carbamate. The secondary amine at the 3-position is protonated with hydrochloric acid, forming a stable, crystalline salt.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Approach

The synthesis of mono-Boc protected diamines requires careful control of stoichiometry and reaction conditions to prevent the formation of the di-protected byproduct. The following protocol is adapted from established methods for analogous diamines and provides a robust pathway to the target compound.[5]

Synthetic Rationale and Causality

The core of the synthesis is the reaction of 1,3-diaminopentane with di-tert-butyl dicarbonate (Boc₂O).

-

Choice of Reagents : 1,3-Diaminopentane is the diamine backbone.[6] Boc₂O is the standard reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Stoichiometry : A significant excess of the diamine is used relative to the Boc₂O. This statistical approach ensures that any given Boc₂O molecule is more likely to encounter an unprotected diamine than a mono-protected one, thus maximizing the yield of the desired mono-adduct.

-

Temperature Control : The reaction is initiated at 0°C. The acylation of an amine by Boc₂O is exothermic. Running the reaction at a reduced temperature mitigates the exotherm and slows the reaction rate, which further enhances the selectivity for mono-protection.

-

Solvent : Dichloromethane (DCM) is an excellent choice as it is relatively non-polar and aprotic, effectively solubilizing the starting materials without interfering with the reaction.

Detailed Experimental Protocol

Step 1: Mono-Boc Protection

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 1,3-diaminopentane (5.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM.

-

Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the Boc₂O is consumed.

-

Upon completion, wash the reaction mixture sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 times), water (2 times), and brine (1 time).[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-pentane-1,3-diamine as an oil.

Step 2: Purification and Salt Formation

-

Purify the crude oil via column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing 1% ammonium hydroxide to isolate the pure free base.

-

Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate.

-

Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable white solid.

Caption: General workflow for sequential functionalization using the diamine linker.

Use Cases in Medicinal Chemistry

-

Scaffolding for Novel Chemical Entities : This building block can be used to synthesize libraries of compounds for screening. The pentane chain acts as a central scaffold from which different functional groups can be appended at the 1- and 3-positions.

-

Linkers for PROTACs : Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The flexible pentane diamine is an ideal candidate for the linker component that connects the target-binding warhead and the E3-ligase-binding ligand. [1]* Peptidomimetics and Specialty Polymers : In peptide synthesis, it can be incorporated to introduce a non-natural spacer, altering the conformation and properties of the peptide. [7]It is also used in polymer chemistry to introduce functional amine groups for applications like drug delivery systems. [7]

Safety, Handling, and Storage

-

Handling : Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : For maximum stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. [8]It is a stable crystalline solid, but like all amines, it can be sensitive to air and moisture over long periods.

-

Stability : The hydrochloride salt is significantly more stable and less volatile than the corresponding free base. The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, featuring orthogonally protected amines on a flexible aliphatic chain, provides chemists with a reliable and versatile building block. The robust synthetic and purification protocols, combined with clear methods for structural verification, ensure its quality and utility. For researchers and scientists in drug discovery, this compound offers a powerful means to construct complex and novel molecular architectures, accelerating the development of the next generation of therapeutics.

References

-

PubChem. tert-butyl (S)-(3-aminobutyl)carbamate hydrochloride. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

2a biotech. This compound. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). [Link]

-

PubChem. 1,3-Diaminopentane. [Link]

-

Royal Society of Chemistry. Synthetic methods for 1,3-diamines. [Link]

-

Nature. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. [Link]

-

PubChem. Azane;pentane-1,3-diamine. [Link]

- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

University of Illinois Urbana-Champaign. Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides. [Link]

-

Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

Sources

- 1. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 6. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. guidechem.com [guidechem.com]

1-N-Boc-Pentane-1,3-diamine hydrochloride CAS number 210240-75-8

An In-depth Technical Guide to 1-N-Boc-Pentane-1,3-diamine hydrochloride (CAS: 210240-75-8)

Abstract

This whitepaper provides a comprehensive technical overview of this compound (CAS: 210240-75-8), a critical building block in modern medicinal chemistry and organic synthesis. As a selectively protected diamine, this compound offers a strategic advantage in the construction of complex molecular architectures by enabling sequential, controlled functionalization of its two distinct amine groups. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its analytical characterization, and its practical applications. We will explore detailed, field-proven protocols for its synthesis, purification, and quality control, underpinned by authoritative references. Visual workflows and data-rich tables are provided to ensure clarity and practical utility in a laboratory setting.

The Strategic Importance and Physicochemical Profile

The Role of Selectively Protected Diamines in Synthesis

In the intricate field of drug discovery, the ability to construct complex molecules with precision is paramount. Linear diamines are fundamental scaffolds, but their symmetric nature, possessing two nucleophilic sites of similar reactivity, presents a significant synthetic challenge. Uncontrolled reactions often lead to a mixture of di-substituted, mono-substituted, and unreacted starting materials, complicating purification and drastically reducing yields.

The strategic application of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the two amines fundamentally alters this landscape. The Boc group is ideal for this role; it is sterically bulky, electronically deactivating, and robust enough to withstand a variety of reaction conditions, yet it can be removed cleanly under mild acidic conditions.[1] This transforms the diamine into a versatile, bifunctional building block. One amine is masked and inert, allowing the free amine to be selectively functionalized. Following this initial reaction, the Boc group can be removed to reveal the second amine for a subsequent, different modification. This stepwise approach is the cornerstone of building complex pharmaceutical intermediates, peptide mimetics, and functionalized polymers.[2]

Molecular Overview and Physicochemical Properties

This compound is the hydrochloride salt of a pentane backbone functionalized with a Boc-protected amine at the 1-position and a primary amine at the 3-position. The presence of the hydrochloride salt enhances its stability and often improves its handling characteristics as a crystalline solid, compared to the free base which may be an oil.

| Property | Value | Source |

| CAS Number | 210240-75-8 | [3][4] |

| Molecular Formula | C10H23ClN2O2 | Inferred from structure |

| Molecular Weight | 238.76 g/mol | Inferred from formula |

| Appearance | White to off-white crystalline powder | [5][6] |

| Parent Diamine | 1,3-Diaminopentane (CAS: 589-37-7) | [7][] |

| Solubility | Soluble in water, methanol; also soluble in various organic solvents like Dichloromethane (DCM) | Inferred from structure |

| Boiling Point (Parent Diamine) | 145 °C | [] |

Synthesis and Purification: A Practical Workflow

Synthetic Strategy: The Challenge of Regioselectivity

The synthesis of 1-N-Boc-Pentane-1,3-diamine is centered on achieving selective mono-protection of the parent 1,3-Diaminopentane. The two amino groups in the parent molecule have slightly different steric environments but similar basicity, making regioselective protection challenging. A common and effective strategy involves the slow addition of a sub-stoichiometric amount of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), to a solution containing an excess of the diamine.[10] This statistical approach favors the formation of the mono-protected product. The subsequent workup is designed to remove the unreacted diamine and the di-protected byproduct. The final step involves converting the purified free base to its hydrochloride salt for improved stability and handling.

Detailed Experimental Protocol: Selective Mono-Boc Protection

-

Objective: To synthesize this compound from 1,3-Diaminopentane.

-

Materials: 1,3-Diaminopentane, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄), 2M HCl in Diethyl Ether.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-Diaminopentane (5.0 g, 49 mmol, 3.0 eq) in DCM (100 mL). Cool the solution to 0 °C in an ice bath.

-

Boc₂O Addition: Dissolve Boc₂O (3.56 g, 16.3 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise to the stirred diamine solution over 2 hours using a dropping funnel. The slow addition is critical to maximize the yield of the mono-protected product.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 16-18 hours.[10]

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (1 x 50 mL).[10] The bicarbonate wash removes any unreacted Boc₂O and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.[10]

-

Purification: Purify the crude oil via silica gel column chromatography, using a gradient of 5-10% methanol in chloroform as the eluent system to separate the mono-Boc product from di-Boc and other impurities.[11]

-

Salt Formation: Dissolve the purified oil in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Workflow Diagram: Synthesis and Purification

Caption: High-level workflow for the synthesis and purification of the target compound.

Analytical Characterization: Ensuring Quality and Identity

The Analytical Imperative

Rigorous analytical characterization is non-negotiable in the synthesis of pharmaceutical intermediates. For this compound, it is essential to confirm the molecular structure, verify the position of the Boc group, and quantify the purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provides a comprehensive quality control assessment.[12]

Protocol 1: Structural Confirmation by NMR Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon skeleton.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO is often preferred for hydrochloride salts.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Rationale |

| Boc (C(CH₃)₃) | ~1.3-1.4 (singlet, 9H) | ~28.0 (3C), ~78.0 (quaternary C) | Characteristic signals for the tert-butyl group of the Boc protector. |

| -CH₂-NHBoc (C1) | ~2.9-3.1 (multiplet, 2H) | ~40.0 | Methylene group adjacent to the Boc-protected nitrogen. |

| -CH₂- (C2) | ~1.5-1.7 (multiplet, 2H) | ~35.0 | Methylene group between the two functionalized carbons. |

| -CH(NH₃⁺)- (C3) | ~3.0-3.3 (multiplet, 1H) | ~48.0 | Methine proton adjacent to the protonated amine, shifted downfield. |

| -CH₂-CH₃ (C4) | ~1.4-1.6 (multiplet, 2H) | ~25.0 | Methylene group of the ethyl substituent. |

| -CH₃ (C5) | ~0.8-0.9 (triplet, 3H) | ~10.0 | Terminal methyl group. |

| -NHBoc | ~6.8-7.2 (broad, 1H) | - | Amide proton, often broad. |

| -NH₃⁺ | ~8.0-8.5 (broad, 3H) | - | Protons of the ammonium salt, typically broad and downfield. |

| Boc (C=O) | - | ~155.0 | Carbonyl carbon of the Boc group. |

Protocol 2: Purity Assessment by HPLC

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the chemical purity of the final compound.

-

Instrumentation: HPLC system with a UV detector.

-

Analysis Goal: Determine purity by area percentage. The compound lacks a strong chromophore, so detection at low wavelengths (200-215 nm) is required, or an alternative detector like ELSD or CAD can be used.

Typical RP-HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Workflow Diagram: Quality Control Analysis

Caption: A typical quality control workflow for batch analysis and release.

Applications in Drug Discovery

A Versatile Linker and Scaffold

The primary utility of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in drug discovery.[13] Its structure is well-suited for several roles:

-

Linker/Spacer: The pentane chain can act as a flexible linker to connect two different molecular fragments, such as a targeting moiety and a payload in an antibody-drug conjugate, or two pharmacophores in a dual-target drug.

-

Scaffold: The diamine can serve as a central scaffold from which different functional groups can be elaborated to explore the chemical space around a biological target.

-

Pharmacophore Mimic: The spacing and orientation of the two amine groups can mimic the interactions of natural ligands, such as amino acids in a peptide chain, with a receptor.

Logical Role in Multi-Step Synthesis

The compound's utility stems from the orthogonal nature of its two amine functionalities (one free, one protected). This allows for a logical and controlled synthetic sequence.

Caption: Logical flow showing the sequential functionalization enabled by the compound.

Safety, Handling, and Storage

-

Hazard Assessment: The parent compound, 1,3-Diaminopentane, is classified as a flammable liquid that causes severe skin burns and eye damage.[7] While the Boc-protected hydrochloride salt is a solid and likely less volatile, it should be handled with the assumption that it is corrosive and irritating.

-

Recommended Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14] Avoid breathing dust.

-

Storage and Stability: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases. The hydrochloride salt form provides enhanced stability for long-term storage compared to the free base.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that empowers chemists to overcome fundamental challenges in regioselectivity and build molecular complexity with a high degree of control. Its robust Boc protecting group and the inherent utility of its diamine scaffold make it an invaluable intermediate in the synthesis of novel therapeutics and functional materials. Understanding the rationale behind its synthesis, the specifics of its analytical characterization, and its potential applications allows researchers to leverage its full potential, accelerating the pace of innovation in science.

References

-

Bhattacharya, S. et al. (2011). Der Pharma Chemica, 3(3):174-188. Scholars Research Library. Available from: [Link]

-

Americas International. Therminol® 75 Heat Transfer Fluid Safety Data Sheet. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Role of N-Boc-1,3-diaminopropane Hydrochloride. Available from: [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

National Institutes of Health (NIH). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. PMC. Available from: [Link]

-

Chemsrc. BOC-1,5-DIAMINOPENTANE HYDROCHLORIDE | CAS#:77835-31-5. Available from: [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Available from: [Link]

-

Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available from: [Link]

-

National Institutes of Health (NIH). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC. Available from: [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

-

National Institutes of Health (NIH). 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem. Available from: [Link]

-

ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Available from: [Link]

-

ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

-

The Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

InTechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 210240-75-8 CAS MSDS (Carbamic acid, (3-aminopentyl)-, 1,1-dimethylethyl ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 210240-75-8 | MFCD11112253 | Carbamic acid, N-(3-aminopentyl)-, 1,1-dimethylethyl ester [aaronchem.com]

- 5. nbinno.com [nbinno.com]

- 6. guidechem.com [guidechem.com]

- 7. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. americasinternational.com [americasinternational.com]

An In-depth Technical Guide to the Synthesis of 1-N-Boc-Pentane-1,3-diamine Hydrochloride

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 1-N-Boc-pentane-1,3-diamine hydrochloride, a valuable building block in pharmaceutical and materials science. The 1,3-diamine motif is a key structural feature in many natural products and biologically active compounds.[1][2] This document outlines a robust, two-step synthetic strategy focusing on the critical challenge of selective mono-N-Boc protection of pentane-1,3-diamine, followed by conversion to its stable hydrochloride salt. We delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols, and present expected characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for preparing this important synthetic intermediate.

Introduction: The Synthetic Challenge and Strategic Approach

The synthesis of mono-protected diamines is a frequent challenge in organic synthesis.[3] The presence of two nucleophilic amine groups of similar reactivity in a substrate like pentane-1,3-diamine complicates direct protection. A simple stoichiometric reaction with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) typically results in a statistical mixture of the starting diamine, the desired mono-protected product, and the undesired di-protected byproduct, necessitating tedious chromatographic separation.[4]

To overcome this, our strategy employs a well-established principle: the differentiation of the amine functionalities through selective mono-protonation.[3] By generating one equivalent of hydrochloric acid in situ, we can transform the more basic amine group into its ammonium salt, effectively rendering it non-nucleophilic. The remaining free amine can then react selectively with (Boc)₂O. This "one-pot" approach is efficient and scalable.[5] The resulting free base, 1-N-Boc-pentane-1,3-diamine, is then converted to its hydrochloride salt for improved stability and handling.

Overall Synthetic Workflow

The synthesis is structured as a two-part process, beginning with the selective protection of the diamine and concluding with the formation of the hydrochloride salt.

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Selective Mono-N-Boc Protection

Causality of the Experimental Design

The core of this synthesis lies in the selective deactivation of one amine group. We utilize chlorotrimethylsilane (TMSCl) which reacts rapidly with anhydrous methanol to generate exactly one equivalent of anhydrous HCl.[5] This in situ generation is more controlled and convenient than bubbling anhydrous HCl gas.[5] The generated HCl protonates one of the amine nitrogens of pentane-1,3-diamine. While both amines are basic, the equilibrium strongly favors the formation of the mono-ammonium salt, leaving the other amine as a free, nucleophilic base ready to react with the Boc-anhydride.[3]

Figure 2: Reaction scheme illustrating the principle of selective mono-protection via in situ salt formation.

Experimental Protocol: Mono-N-Boc Protection

Materials & Reagents

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Pentane-1,3-diamine | C₅H₁₄N₂ | 102.18 | 50.0 | 1.0 |

| Anhydrous Methanol | CH₃OH | 32.04 | - | - |

| Chlorotrimethylsilane (TMSCl) | C₃H₉SiCl | 108.64 | 50.0 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 50.0 | 1.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |

| Sodium Hydroxide (2N aq.) | NaOH | 40.00 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Procedure

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pentane-1,3-diamine (5.11 g, 50.0 mmol).

-

Add 150 mL of anhydrous methanol and cool the solution to 0 °C using an ice-water bath.

-

Slowly add chlorotrimethylsilane (6.35 mL, 50.0 mmol) dropwise over 15 minutes. A white precipitate of the mono-hydrochloride salt may form.[5]

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure equilibrium is reached.[3]

-

In a separate flask, dissolve di-tert-butyl dicarbonate (10.91 g, 50.0 mmol) in 50 mL of methanol.

-

Add the (Boc)₂O solution to the diamine salt suspension.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with 100 mL of deionized water and wash with diethyl ether (2 x 75 mL) to remove any di-Boc byproduct and unreacted (Boc)₂O.

-

Adjust the aqueous layer to a pH >12 by the careful addition of 2N aqueous sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-N-Boc-pentane-1,3-diamine as a viscous oil. The expected yield is typically in the range of 60-75%.

Part 2: Conversion to Hydrochloride Salt

Rationale

The free amine of the mono-protected diamine can be unstable and difficult to handle as a viscous oil. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to weigh, store, and handle for subsequent reactions.[6] This is achieved by treating the purified free base with a stoichiometric amount of HCl in an anhydrous organic solvent.

Experimental Protocol: Salt Formation

Materials & Reagents

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount |

| 1-N-Boc-pentane-1,3-diamine | C₁₀H₂₂N₂O₂ | 202.30 | 1.0 eq |

| HCl in 1,4-Dioxane (4.0 M) | HCl | 36.46 | 1.0 - 1.1 eq |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - |

Procedure

-

Dissolve the purified 1-N-Boc-pentane-1,3-diamine (assuming 30.0 mmol from the previous step, 6.07 g) in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

Slowly add 4.0 M HCl in 1,4-dioxane (7.5 mL, 30.0 mmol) dropwise with vigorous stirring.

-

A white precipitate of the hydrochloride salt will form immediately.

-

Continue stirring the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any impurities.

-

Dry the product under high vacuum to yield this compound as a white to off-white crystalline solid.[7]

Characterization of Final Product

The final product should be characterized to confirm its identity and purity. The following data are representative of what is expected for this compound.

Expected Characterization Data

| Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.1 (br s, 3H, -NH₃⁺), ~6.8 (br t, 1H, -NHBoc), ~3.1-2.9 (m, 3H, -CH₂NHBoc & -CHNH₃⁺), ~2.7 (m, 2H, -CH₂CH₂NHBoc), ~1.6-1.4 (m, 4H, -CH₂CH(Et)- & -CH₂CH₃), 1.38 (s, 9H, -C(CH₃)₃), ~0.85 (t, 3H, -CH₂CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155.8 (C=O), ~77.5 (C(CH₃)₃), ~45.0 (CHNH₃⁺), ~38.0 (CH₂NHBoc), ~35.0 (CH₂CHNH₃⁺), ~28.2 (C(CH₃)₃), ~25.0 (CH₂CH₃), ~9.5 (CH₂CH₃). |

| Mass Spec. (ESI+) | m/z: 203.18 [M+H]⁺ (for the free base). |

| Appearance | White to off-white crystalline powder.[7] |

Safety and Handling Precautions

-

Pentane-1,3-diamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Chlorotrimethylsilane (TMSCl): Flammable liquid and vapor. Corrosive and reacts with moisture to produce HCl gas. Handle with extreme care in a fume hood.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Avoid inhalation and contact with skin.

-

HCl in Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. All handling must be performed in a certified chemical fume hood.

Conclusion

This guide details a reliable and efficient synthesis of this compound. The strategic use of in situ mono-protonation to differentiate the two amine functionalities provides a scalable and high-yielding alternative to direct protection methods that require extensive purification. The protocols described herein are robust and founded on well-established chemical principles, offering a clear pathway for researchers to produce this valuable synthetic intermediate for applications in drug discovery and advanced material synthesis.

References

- Ji, X., & Huang, H. (2016). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 45, 10557-10566. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01976e]

- ResearchGate. (n.d.). Synthetic methods for 1,3-diamines | Request PDF. [URL: https://www.researchgate.net/publication/309315003_Synthetic_methods_for_13-diamines]

- ACS Publications. (2019). Construction of Chiral 1,3-Diamines through Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Imines | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01859]

- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3408795/]

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/boc-protecting-group-mechanism/]

- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [URL: https://www.jocpr.

- Wikipedia. (n.d.). Reductive amination. [URL: https://en.wikipedia.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.

- NIH. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864205/]

- Benchchem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. [URL: https://www.benchchem.com/pdf/Boc-Protection-Mechanism-for-Amines.pdf]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]

- ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c00877]

- Digital Commons @ IWU. (2025). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. [URL: https://digitalcommons.iwu.edu/powell_2003/29/]

- ChemRxiv. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7454f02a37d0566da6f71]

- SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2017000100023]

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [URL: https://commonorganicchemistry.com/common-reactions/boc-protection/boc-protection-mechanism-boc2o/]

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [URL: https://commonorganicchemistry.com/common-reactions/boc-protection/boc-deprotection-mechanism-hcl/]

- ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. [URL: https://www.researchgate.net/publication/229871790_Selective_Mono-BOC_Protection_of_Diamines]

- ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo0258164]

- The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/gc/c6gc01530a]

- Michael Pittelkow. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. [URL: https://pittelkow.kiku.dk/synthesis/Mono-Boc%20protection%20of%20diamines.pdf]

- ResearchGate. (2020). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?. [URL: https://www.researchgate.net/post/Hot_to_convert_a_Boc_protected_Amino_Acid_carboxylic_acid_to_ester_hydrochloride]

- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines. [URL: https://www.sigmaaldrich.

- ChemicalBook. (n.d.). N-Boc-1,3-propanediamine synthesis. [URL: https://www.chemicalbook.com/synthesis/75178-96-0.htm]

- Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [URL: https://www.redalyc.org/pdf/475/47550172004.pdf]

- OUCI. (n.d.). Synthetic methods for 1,3-diamines. [URL: https://scholar.google.com/scholar?hl=en&as_sdt=0%2C5&q=Synthetic+methods+for+1%2C3-diamines&btnG=]

- Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). [URL: https://www.semanticscholar.org/paper/Large-Scale-Synthesis-and-Modifications-of-1-%2C-Levin-Carneiro/19830537024e106967527655077421869e5d4833]

- DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [URL: https://apps.dtic.

- Thermo Fisher Scientific. (n.d.). N-Boc-1,3-diaminopropane hydrochloride, 98%, Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [URL: http://or.niscpr.res.in/handle/123456789/66347]

- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305016/]

- Sigma-Aldrich. (n.d.). N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641040]

- PubChem - NIH. (n.d.). 1,3-Diaminopentane | C5H14N2 | CID 102444. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Diaminopentane]

- ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [URL: https://www.researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. L19486.03 [thermofisher.com]

- 8. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-N-Boc-Pentane-1,3-diamine Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 1-N-Boc-Pentane-1,3-diamine hydrochloride (CAS No. 210240-75-8)[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this Boc-protected diamine hydrochloride salt. We will delve into the theoretical principles influencing its behavior in various solvents and provide actionable, field-proven protocols for determining its solubility with precision. Our approach is grounded in scientific integrity, ensuring that the methodologies presented are robust and self-validating.

Introduction to this compound

This compound is a valuable bifunctional molecule in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and other bioactive compounds. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the amine functions allows for selective chemical transformations at the free primary amine. The hydrochloride salt form is introduced to enhance the compound's stability and crystallinity, which are advantageous for storage and handling.

The solubility of this compound is a critical parameter that dictates its utility in various applications, from reaction kinetics in synthetic chemistry to formulation development in the pharmaceutical industry. Understanding and quantifying its solubility in different solvent systems is therefore of paramount importance.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its general solubility characteristics based on its structure and the properties of related compounds.

Structural Features Influencing Solubility:

-

Hydrophilic Moiety: The presence of a primary amine and a hydrochloride salt significantly contributes to the molecule's hydrophilicity. Amine hydrochloride salts are generally water-soluble, as the ionic nature of the salt readily interacts with the polar water molecules[2][3].

-

Hydrophobic Moiety: The pentane backbone and the tert-butyl group of the Boc protecting group introduce hydrophobic character to the molecule.

-

Amphiphilic Nature: The combination of hydrophilic and hydrophobic regions makes this compound an amphiphilic molecule. Its solubility will therefore be highly dependent on the polarity of the solvent.

Predicted Solubility:

-

High Solubility in Polar Protic Solvents: Due to the hydrochloride salt, high solubility is expected in polar protic solvents such as water, methanol, and ethanol. The ability of these solvents to solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions is a key determinant.

-

Moderate to Low Solubility in Polar Aprotic Solvents: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), solubility is expected to be moderate. While these solvents have high dielectric constants and can solvate the cation, their ability to solvate the chloride anion is less effective compared to protic solvents.

-

Low Solubility in Nonpolar Solvents: Very low solubility is anticipated in nonpolar solvents such as hexanes and toluene. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals interactions with these solvents.

The following table summarizes the predicted solubility profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ammonium and chloride ions. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | Good cation solvation but weaker anion solvation compared to protic solvents. |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Very Low | Insufficient energy from weak van der Waals forces to overcome the lattice energy of the ionic salt. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is essential. The following protocol is designed to be a self-validating system, providing accurate and reproducible results.

Materials and Equipment

-

This compound

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, acetonitrile)

Step-by-Step Experimental Workflow

The following diagram, generated using DOT language, outlines the logical flow of the solubility determination protocol.

Sources

Spectroscopic data for 1-N-Boc-Pentane-1,3-diamine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-N-Boc-Pentane-1,3-diamine hydrochloride

This guide provides a detailed exploration of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The structure of this guide is designed to offer not just data, but a deeper understanding of the principles and methodologies behind the spectroscopic analysis, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Spectroscopic Analysis

This compound is a bifunctional organic molecule with potential applications as a building block in the synthesis of more complex chemical entities, including pharmacologically active agents. The presence of a primary amine hydrochloride and a Boc-protected secondary amine within the same molecule necessitates rigorous structural confirmation. Spectroscopic techniques are indispensable tools for this purpose, providing unambiguous evidence of the compound's identity, purity, and structural integrity.[1][2] This guide will delve into the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, offering a comprehensive analytical profile.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the different types of protons and their relative positions.[3][4]

Experimental Protocol: ¹H NMR Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound

-

Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; CD₃OD is often suitable for amine hydrochlorides due to its polarity and ability to exchange with labile protons.[3]

-

Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Expected ¹H NMR Data and Interpretation

The following table summarizes the expected chemical shifts and their assignments for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | CH-NHBoc |

| ~3.2 - 3.4 | m | 1H | CH-NH₃⁺ |

| ~2.8 - 3.0 | m | 2H | CH₂ adjacent to NH₃⁺ |

| ~1.6 - 1.8 | m | 2H | CH₂ |

| 1.44 | s | 9H | C(CH₃)₃ (Boc group) |

| ~1.2 - 1.4 | m | 2H | CH₂ |

| ~0.9 | t | 3H | CH₃ |

Interpretation:

-

The downfield shifts of the protons on the carbons attached to the nitrogen atoms are due to the electron-withdrawing effect of the nitrogen.

-

The broad singlet at 1.44 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.[5]

-

The complex multiplets for the methylene and methine protons arise from spin-spin coupling with neighboring protons.

Caption: ¹H NMR correlation diagram for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.[1]

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with adjustments in the spectrometer's acquisition parameters to observe the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Expected ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (Boc group) |

| ~79 | C(CH₃)₃ (Boc group) |

| ~50 - 55 | CH-NHBoc |

| ~45 - 50 | CH-NH₃⁺ |

| ~35 - 40 | CH₂ |

| ~28.5 | C(CH₃)₃ (Boc group) |

| ~20 - 25 | CH₂ |

| ~10 - 15 | CH₃ |

Interpretation:

-

The carbonyl carbon of the Boc group appears significantly downfield.[6]

-

The quaternary carbon of the Boc group is also shifted downfield.

-

The carbons attached to nitrogen atoms are in the 45-55 ppm range.

-

The remaining aliphatic carbons appear at higher fields.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[9][10]

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol.

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data and Interpretation

The molecular weight of the free base (1-N-Boc-Pentane-1,3-diamine) is 202.32 g/mol . The hydrochloride salt will likely show the protonated molecule of the free base in the positive ion mode.

| m/z | Interpretation |

| 203.18 | [M+H]⁺, where M is the free base. This is expected to be the molecular ion peak. |

| 147.12 | [M+H - C₄H₈]⁺, loss of isobutylene from the Boc group. |

| 103.12 | [M+H - Boc]⁺, loss of the entire Boc group. |

Interpretation:

-

The observation of the [M+H]⁺ peak confirms the molecular weight of the free base.[11]

-

The fragmentation pattern, particularly the loss of the Boc group or isobutylene, is a characteristic feature of Boc-protected amines and provides strong evidence for the presence of this protecting group.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum.

Expected IR Data and Interpretation

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | N-H stretch of the Boc-protected amine |

| ~3000-3200 (broad) | N-H stretch of the primary amine hydrochloride |

| ~2960-2850 | C-H aliphatic stretch |

| ~1680-1700 | C=O stretch of the Boc group (carbamate) |

| ~1500-1600 | N-H bend of the primary amine hydrochloride |

| ~1160-1250 | C-N stretch |

Interpretation:

-

The broad absorption around 3400 cm⁻¹ is indicative of the N-H bond in the carbamate.[14]

-

The very broad and strong absorption in the 3000-3200 cm⁻¹ region is characteristic of the N-H stretching in an amine salt.[15]

-

The strong peak around 1700 cm⁻¹ is a clear indication of the carbonyl group in the Boc protecting group.[16]

-

The presence of both N-H and C=O stretching bands confirms the presence of the Boc-protected amine functionality.[17]

Conclusion

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and definitive characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure with a high degree of confidence. This guide serves as a valuable resource for researchers by not only presenting the expected data but also by explaining the underlying principles and experimental considerations for its acquisition and interpretation.

References

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.).

- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9).

- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.).

- NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7).

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.).

- Interpreting Mass Spectrometry Output - Waters Corporation. (n.d.).

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6).

- Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines | Organic Letters. (n.d.).

- Mass spectral interpretation - Wikipedia. (n.d.).

- HOW TO INTERPRET MASS SPECTROMETRY GRAPHS - YouTube. (2022, June 16).

- 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. (2024, May 27).

- Selective Mono‐BOC Protection of Diamines - Semantic Scholar. (2007, March 1).

- Synthetic Communications. (n.d.).

- General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. (n.d.).

- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.).

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.).

- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1).

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- IR: amines. (n.d.).

- Main bands in the IR spectra of 1 -3 (cm -1 ). - ResearchGate. (n.d.).

- Infrared Spectroscopy - CDN. (n.d.).

- Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. (2019, March 1).

- Supporting Information: - The Royal Society of Chemistry. (n.d.).

- General method for selective Mono-Boc protection of diamines and thereof - SciSpace. (n.d.).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).

- Dual protection of amino functions involving Boc - RSC Publishing. (2013, July 17).

- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).

- Boc Protection of Aminoglycosides - ChemSpider Synthetic Pages. (n.d.).

- The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis - Benchchem. (n.d.).

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

- 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem - NIH. (n.d.).

- 1-Pentanamine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- 1,3-Butanediamine, N,N,N',N'-tetramethyl- - the NIST WebBook. (n.d.).

- 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).

- C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 - Sigma-Aldrich. (n.d.).

- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives - Benchchem. (n.d.).

- 1,3-Propanediamine, N,N-diethyl- - the NIST WebBook. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. azolifesciences.com [azolifesciences.com]

- 3. jchps.com [jchps.com]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Senior Application Scientist's Guide to Sourcing 1-N-Boc-Pentane-1,3-diamine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-N-Boc-Pentane-1,3-diamine hydrochloride is a critical chiral building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures with defined stereochemistry. The success of multi-step syntheses and the ultimate purity of an active pharmaceutical ingredient (API) often hinge on the quality of such starting materials. This guide provides an in-depth framework for navigating the commercial supplier landscape for this reagent. It moves beyond a simple list of vendors to establish a robust methodology for supplier evaluation, focusing on critical quality attributes, the importance of thorough documentation, and essential incoming quality control (QC) protocols. For the discerning scientist, selecting a supplier is not a procurement task, but the first critical step in an experimental cascade.

Introduction to this compound

1-N-Boc-Pentane-1,3-diamine, protected at the N-1 position with a tert-butyloxycarbonyl (Boc) group and supplied as a hydrochloride salt, is a versatile synthetic intermediate. The Boc group provides a stable, yet readily cleavable, protecting group for one of the amine functionalities, allowing for selective reaction at the free amine at the 3-position. The hydrochloride salt form generally improves the compound's stability and handling characteristics, rendering it a crystalline solid that is less prone to degradation than the corresponding free base.

-

Chemical Structure:

-

IUPAC Name: tert-butyl (3-aminopentyl)carbamate hydrochloride

-

CAS Number: 210240-75-8[1]

-

Molecular Formula: C10H23ClN2O2

-

-

Significance in Synthesis: The presence of a chiral center at the C-3 position makes this reagent particularly valuable. Control of stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] This building block enables chemists to introduce a specific stereocenter early in a synthetic route, which is often more efficient than resolving stereoisomers at a later stage.

Critical Quality Attributes (CQAs) for Sourcing

When evaluating suppliers, a researcher must scrutinize the product beyond its name and price. The Certificate of Analysis (CoA) is the primary document, but understanding the underlying data is crucial.

Purity and Impurity Profile

The stated purity (e.g., >97%) is a primary metric, but the nature of the remaining <3% is equally important. A robust supplier will provide data from multiple analytical techniques.

-

Common Process-Related Impurities: A likely synthetic route involves the mono-protection of the parent 1,3-diaminopentane.[4][5] This can lead to several predictable impurities: